Cohumulone

Vue d'ensemble

Description

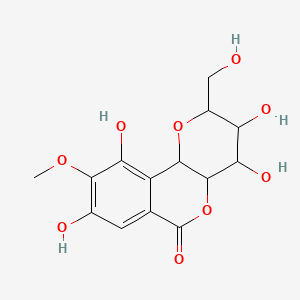

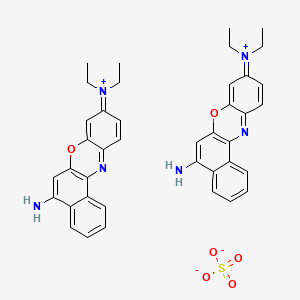

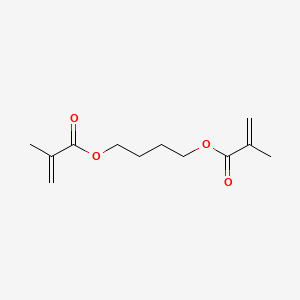

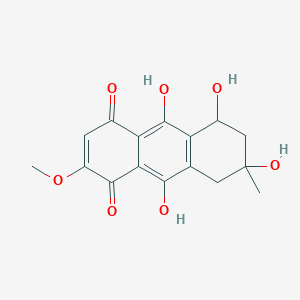

Cohumulone is one of the alpha acids found in the resin of hops (Humulus lupulus). It is a key precursor to iso-alpha acids, which are the primary contributors to the bitterness in beer. This compound, along with its analogs humulone, adhumulone, prehumulone, and posthumulone, plays a significant role in the brewing industry .

Applications De Recherche Scientifique

Cohumulone has been the subject of numerous biomedical studies due to its potential health benefits. It has been shown to inhibit members of the aldo-keto-reductase superfamily, particularly aldo-keto-reductase 1B10, which is upregulated in various types of cancer . This inhibition makes this compound a promising candidate for the development of novel cancer treatments. Additionally, this compound and its analogs have been studied for their antioxidative activities, which could have applications in preventing the oxidation of low-density lipoprotein (LDL) and reducing the risk of atherosclerosis .

Mécanisme D'action

Target of Action

Cohumulone, a bitter-tasting compound found in hop resin , primarily targets the GABA_A receptors . GABA_A receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system. They play a crucial role in reducing neuronal excitability and inducing sedative effects .

Mode of Action

This compound acts as a positive allosteric modulator of GABA_A receptors . This means it enhances the function of these receptors, increasing their response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system . This interaction results in increased inhibitory effects on neuronal activity, contributing to the sedative and sleep-promoting properties of hops .

Biochemical Pathways

The biosynthesis of this compound involves the branched-chain amino acid (BCAA) pathway and the methyl-D-erythritol 4-phosphate (MEP) pathway . The BCAA pathway is responsible for the production of isovaleryl-CoA, a precursor to this compound . The MEP pathway, on the other hand, provides the C5 prenyl diphosphates needed for the prenylation of the benzenoid ring in this compound .

Pharmacokinetics

It’s known that this compound is a potent cyclooxygenase-2 (cox-2) inhibitor , suggesting that it may have anti-inflammatory effects. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The modulation of GABA_A receptor function by this compound results in sedative and hypnotic effects . This is evidenced by the shortening of sleep onset and the increase in sleep duration induced by pentobarbital . Furthermore, this compound has been shown to decrease spontaneous locomotion in open field tests at certain doses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the content of alpha bitter acids, such as this compound, in hop cones can differentiate aromatic from bitter hop cultivars . These contents are subject to genetic and environmental control but significantly correlate with the number and size of glandular trichomes (lupulin glands) . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cohumulone can be synthesized through the prenylation of acylphloroglucinol derivatives. This process involves the use of isoprenomics-based design, where prenylated biosynthetic intermediates of this compound are created as antioxidants .

Industrial Production Methods: In the brewing industry, this compound is extracted from hops during the wort boiling process. The alpha acids, including this compound, undergo thermal isomerization to form iso-alpha acids, which impart the characteristic bitterness to beer .

Types of Reactions:

Common Reagents and Conditions:

Thermal Isomerization: This process typically occurs at high temperatures during the boiling of wort in brewing.

Oxidizing Agents: Various oxidizing agents can be used to study the oxidation of this compound in laboratory settings.

Major Products Formed:

Iso-cohumulone: The primary product formed during the isomerization of this compound.

Oxidized Derivatives: Various oxidized products can be formed depending on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Cohumulone is one of several alpha acids found in hops. Other similar compounds include:

Humulone: Another alpha acid that contributes to the bitterness of beer.

Adhumulone: Similar in structure to this compound and also found in hops.

Prehumulone and Posthumulone: These compounds are less abundant but still contribute to the overall bitterness profile of hops.

Uniqueness of this compound: this compound is unique in its higher solubility and more efficient isomerization during wort boiling compared to other alpha acids . This makes it a crucial component in the brewing process, particularly for achieving the desired bitterness in beer.

Propriétés

IUPAC Name |

3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSITEVYZGOOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931549, DTXSID701318500 | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-25-1, 142628-20-4 | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COHUMULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cohumulone?

A1: this compound is represented by the molecular formula C20H28O5 [] and has a molecular weight of 348.43 g/mol [].

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:

- UV Spectroscopy: Used to identify and quantify this compound in hop extracts, often coupled with HPLC [, ].

- IR Spectroscopy: Provides structural information and can be used for rapid quantitative analysis of this compound in hops [].

- NMR Spectroscopy: Allows for complete signal assignment of this compound and accurate quantification in hops and hop products [, ].

- Mass Spectrometry: Used for identification and structural elucidation, often in combination with GC or HPLC [, ].

Q3: How stable is this compound under different storage conditions?

A3: The stability of this compound is affected by storage temperature. Research indicates that cold storage (-10 to -12 °C) is more effective in preserving this compound content compared to storage at room temperature [].

Q4: Does this compound have any other known biological activities?

A4: Yes, research suggests that this compound exhibits antibacterial activity, primarily against Gram-positive bacteria such as Lactobacillus species [, ]. This activity is attributed to its ability to act as an ionophore, disrupting the proton gradient across bacterial cell membranes [].

Q5: Are there any potential health benefits associated with this compound?

A5: While the provided research focuses on the chemical and brewing aspects of this compound, it doesn't delve into its potential health benefits.

Q6: Is this compound used in any applications other than brewing?

A6: The provided research primarily focuses on this compound's role in beer brewing. While this compound's antibacterial and potential medicinal properties are mentioned, the research doesn't elaborate on specific applications outside of brewing.

Q7: What are the common methods for analyzing this compound?

A7: Several analytical methods are used to characterize and quantify this compound:

- High-Performance Liquid Chromatography (HPLC): Widely used for separating and quantifying this compound in hop extracts. This technique is often coupled with UV detection [, , , , ]

- Gas Chromatography (GC): Used to analyze hop oils and can separate this compound from other related compounds. GC is frequently coupled with mass spectrometry for identification purposes [, , ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a quantitative method for determining the absolute concentration of this compound in solutions [].

Q8: Are there any validated analytical methods for this compound determination?

A8: Yes, researchers have validated HPLC methods for determining alpha and iso-alpha bitter acids, including this compound []. These validations typically involve assessing parameters such as specificity, linearity, precision, and accuracy [].

Q9: What happens to this compound during the brewing process?

A9: During the brewing process, this compound, like other α-acids, undergoes thermal isomerization, forming iso-cohumulone [, ]. This isomerization is crucial for developing the characteristic bitter taste of beer [].

Q10: Does the this compound content of hops vary?

A10: Yes, this compound content varies significantly among different hop varieties and can be influenced by environmental factors during hop cultivation [, , , , , ].

Q11: Are there any environmental concerns related to this compound production or use?

A11: The provided research primarily focuses on this compound's chemical properties and its role in brewing. It does not discuss potential environmental impacts related to its production or use.

Q12: How does the structure of this compound contribute to its bitterness?

A12: The six-membered ring structure of this compound, along with its specific side chains, plays a crucial role in its bitterness. During brewing, this ring undergoes isomerization to a five-membered ring, forming iso-cohumulone, which contributes significantly to the bitter taste of beer [, , ].

Q13: Have any structural modifications of this compound been explored?

A13: While the provided research doesn't extensively cover structural modifications of this compound, it does mention the formation of derivatives like tetrahydroisothis compound through hydrogenation []. These modifications are often explored to understand structure-activity relationships and potentially enhance or alter this compound's biological properties [].

Q14: Have computational methods been used to study this compound?

A14: Yes, computational chemistry techniques, particularly molecular modeling, have been employed to investigate the interactions of this compound with its biological targets [, ].

Q15: What insights have computational studies provided regarding this compound?

A15: Molecular modeling studies have helped elucidate the binding modes of this compound and its derivatives within the binding sites of target proteins, such as bitter taste receptors []. These studies provide valuable information about the structural features important for this compound's activity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.